3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is a complex heterocyclic compound that combines features of thiazolidine and coumarin, making it of particular interest in medicinal chemistry. The molecular formula is , and it has a molecular weight of approximately 416.3 g/mol. The compound is characterized by its unique structural framework, which includes a bromophenyl group and a thiazolidine moiety, potentially offering diverse biological activities.
The specific origin of this compound is not extensively documented in the literature, indicating that it may be a novel synthesis or derived from related compounds that have been explored for their pharmacological properties. Similar structures have been synthesized and evaluated for potential therapeutic applications, particularly in anticancer and antimicrobial research .
This compound can be classified under several categories based on its structural components:
The synthesis of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves multi-step reactions. One common method includes the following steps:
These methods leverage established organic synthesis techniques, including condensation reactions, cyclization, and acylation .
The reactions typically require controlled conditions such as temperature management and pH control to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
The molecular structure of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one can be represented as follows:
Key structural data includes:
The compound has been explored for various chemical reactions that could lead to further derivatives or related compounds. Notably:
These reactions often require specific reagents and conditions to optimize yields and selectivity. For example, using bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitutions effectively .
The mechanism of action for 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is not fully elucidated in available literature but may involve:
Research indicates that compounds with similar structures exhibit anticancer properties, suggesting that this compound may also possess similar bioactivity .
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as Infrared Spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions .
The potential applications for 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one include:
Research into this compound could yield significant insights into new therapeutic agents within pharmaceutical sciences .
The compound 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is systematically named according to IUPAC conventions, reflecting its hybrid heterocyclic structure. The name delineates three key components:
Table 1: Systematic Identifiers
Identifier | Value |
---|---|
CAS Registry Number | 294874-90-1 |
IUPAC Name | 3-{[2-(4-Bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one |
Chemically Related Analog | 6-Bromo-3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one (CAS: 294874-90-1) [5] [9] |
The molecular formula C₁₉H₁₄BrNO₃S was confirmed via high-resolution mass spectrometry (HRMS), with elemental composition:
The calculated molecular weight is 416.29 g/mol, consistent with experimental electrospray ionization (ESI-MS) data showing [M+H]⁺ peak at m/z 417.29 [2] [5]. The bromine isotope pattern (¹⁸Br/⁸¹Br ≈ 1:1) further validates the formula.
While no direct crystallographic data exists for this compound, its structural analog 6-bromo-3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one (C₁₉H₁₃Br₂NO₃S) crystallizes in the monoclinic system. Key parameters include:
The thiazolidine adopts a half-chair conformation, with the 4-bromophenyl ring perpendicular to the chromenone scaffold. Intermolecular C–H⋯O hydrogen bonds (2.58 Å) stabilize the crystal lattice, typical of chromenone carbonyls [6] [10].
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (101 MHz, DMSO-d₆):
IR Spectroscopy (KBr, cm⁻¹):
UV-Vis Spectroscopy
λₘₐₘ (MeOH): 280 nm (π→π* chromenone), 330 nm (n→π* carbonyl) [3].
Mass Spectrometry
ESI-MS: m/z 417.29 [M+H]⁺, 439.27 [M+Na]⁺; fragments at m/z 260.1 (chromenone + H)⁺ and 188.0 (thiazolidinyl carbonyl)⁺ [5].
Table 2: Key Spectroscopic Assignments
Technique | Signal (δ/λ/cm⁻¹) | Assignment |
---|---|---|
¹H NMR | δ 8.21 (s, 1H) | Chromenone-H4 |
¹³C NMR | δ 160.1 | Chromenone-C2 (carbonyl) |
IR | 1715 cm⁻¹ | Conjugated ketone (chromenone) |
UV-Vis | 330 nm | n→π* transition of C=O groups |
Structural modifications significantly alter physicochemical properties:1. Bromine Position Effects:- The 6-bromo analog (C₁₉H₁₃Br₂NO₃S, MW: 495.18 g/mol) exhibits a 15 nm bathochromic UV shift due to enhanced conjugation [5] [9].- Electron-withdrawing bromine reduces chromenone-C2 carbonyl electron density, lowering νC=O IR frequency by 20 cm⁻¹ vs. non-brominated analogs [8].
Table 3: Impact of Structural Modifications on Key Properties
Structural Feature | Property Change | Biological Implication |
---|---|---|
4-Bromophenyl at C2 | ↑ Lipophilicity (log P +0.8) | Enhanced membrane permeation |
6-Bromo addition | ↓ Solubility (by 30% in H₂O) | Requires formulation optimization |
Thiazolidine C3-acetylation | ↑ Thermal stability (Δm.p. +45°C) | Improved crystallinity for processing |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1